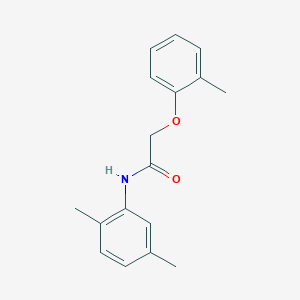

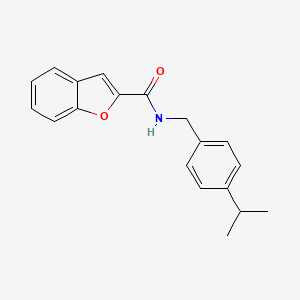

![molecular formula C19H14FNOS B5569519 2-氟-N-[2-(苯硫基)苯基]苯甲酰胺](/img/structure/B5569519.png)

2-氟-N-[2-(苯硫基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated benzamides involves several key steps, including the acyl chlorination of fluoro-benzoic acids, followed by coupling and cyclization reactions. For example, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides were synthesized through a process involving acyl chlorination, coupling with aminobenzoic acid, and subsequent cyclization (Yang, 2012). Another study reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating diverse applications in pharmaceutical and agrochemical industries (Wu et al., 2017).

Molecular Structure Analysis

X-ray diffraction studies have been instrumental in determining the crystal structure of fluorinated benzamides. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, highlighting its novel class and preliminary herbicidal activity (Li et al., 2008). Similarly, the structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides revealed insights into physicochemical correlations and polymorphism (Mocilac et al., 2012).

Chemical Reactions and Properties

Fluorinated benzamides undergo various chemical reactions, including nucleophilic substitution, which is key to synthesizing fluorinated heterocycles. Studies have explored the reactivity and synthetic applications of N-benzoyl β,β-difluoroenamides and fluoroynamides, leading to nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as crystal packing, are influenced by hydrogen bonds and weak intermolecular interactions. For example, the occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide was attributed to disorder in the crystal structure, highlighting the role of hydrogen bonds and other interactions in packing polymorphism (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of fluorinated benzamides, such as their reactivity and interaction with various substrates, are critical for their applications in synthesis and medicinal chemistry. The synthesis and antimicrobial activity of various fluorinated benzamide derivatives underscore their potential in drug development, with certain compounds showing potent activity against bacterial and fungal strains (Mishra & Chundawat, 2019).

科学研究应用

抗菌活性

对氟代苯甲酰胺的研究,包括结构上与2-氟-N-[2-(苯硫基)苯基]苯甲酰胺相关的化合物,已证明了它们在抗菌应用中的潜力。例如,1,2-苯并异噻唑-3(2H)-酮和2,2'-二硫代双(苯甲酰胺)的氟代衍生物对真菌和革兰氏阳性微生物表现出高活性,一些衍生物还对革兰氏阴性菌株表现出活性。从这些研究中提出的构效关系表明氟化在增强抗菌功效中的重要性 (Carmellino et al., 1994)。

合成和光谱性质

另一个研究领域集中在与氟代苯甲酰胺相关的新的硫脲衍生物的合成和光谱性质上。这些化合物已显示出显着的抗病原活性,特别是对以其形成生物膜的能力而闻名的菌株。氟原子的存在与增强的抗菌活性相关,突出了这些衍生物作为新型抗菌剂进一步开发的潜力 (Limban et al., 2011)。

正电子发射断层扫描 (PET) 示踪剂

氟代苯甲酰胺也因其在医学成像中的用途而被探索,特别是作为正电子发射断层扫描 (PET) 的示踪剂。研究涉及制备氟-18 标记的衍生物,用于对实体瘤的 sigma2 受体状态进行成像。这些研究对于开发癌症诊断工具至关重要,并突出了氟代化合物在增强 PET 示踪剂的特异性和功效中的作用 (Tu et al., 2007)。

晶体结构分析

对氟代苯甲酰胺晶体结构的研究提供了对其分子构型和控制其稳定性和反应性的分子间相互作用的见解。例如,对氟代苯甲酰胺双晶型形式的研究分析了它们的形态、晶体结构以及氢键和弱分子间相互作用的协同相互作用。这些发现有助于理解氟代化合物的理化性质及其在各个领域的潜在应用 (Chopra et al., 2005)。

抗肿瘤活性

氟代苯甲酰胺已被研究其抗肿瘤活性,一些衍生物对人类肿瘤显示出显着的疗效。苯甲酰胺衍生物的合成及其在临床前模型中的评估表明了一种新的作用模式,不同于传统的抗肿瘤剂。这些研究强调了氟代苯甲酰胺在肿瘤学中的治疗潜力 (Saito et al., 1999)。

属性

IUPAC Name |

2-fluoro-N-(2-phenylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNOS/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGOEOMMBXUXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

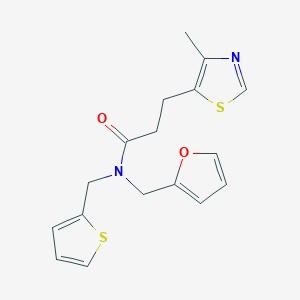

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

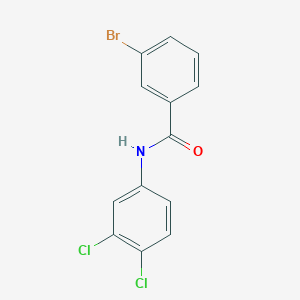

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

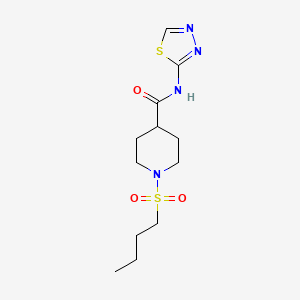

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)